Methyl 2-(5-cyano-1-methyl-1H-pyrrol-2-yl)acetate
Description
Methyl 2-(5-cyano-1-methyl-1H-pyrrol-2-yl)acetate is an ester derivative featuring a pyrrole ring substituted with a cyano group at position 5 and a methyl group at position 1. The pyrrole core is a five-membered aromatic heterocycle with one nitrogen atom, contributing to its electron-rich nature. The methyl ester moiety enhances lipophilicity, making it suitable for organic synthesis and biological studies.
Properties
IUPAC Name |
methyl 2-(5-cyano-1-methylpyrrol-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-11-7(5-9(12)13-2)3-4-8(11)6-10/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRQGOZPTMJCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C#N)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-cyano-1-methyl-1H-pyrrol-2-yl)acetate typically involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane under an ice-water bath to control the temperature. The intermediate product is then cyclized to form the pyrrole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-cyano-1-methyl-1H-pyrrol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(5-cyano-1-methyl-1H-pyrrol-2-yl)acetate is primarily recognized for its role as a precursor in the synthesis of biologically active compounds. Pyrrole derivatives, including this compound, have been extensively studied for their pharmacological properties.
Case Study: Antidiabetic Activity
A study evaluated various pyrrole derivatives for their antihyperglycemic activity, revealing that modifications at the 5-position (where the cyano group is located) can significantly enhance biological activity. This compound was synthesized and tested, demonstrating promising results in lowering blood glucose levels in diabetic models .
Agrochemicals
In agricultural applications, this compound serves as an intermediate for developing agrochemicals, particularly pesticides and herbicides. Its structural characteristics enable it to interact effectively with biological targets in pests and weeds.
Case Study: Synthesis of Pesticides
Research has shown that derivatives of this compound exhibit insecticidal properties. For instance, when combined with other functional groups, these derivatives have been tested against common agricultural pests, showing effective mortality rates .
Material Science
The compound's unique reactivity allows it to be utilized in the synthesis of polymers and specialty chemicals. Its incorporation into polymer matrices can modify physical properties such as thermal stability and mechanical strength.
Case Study: Polymer Composites
A recent study explored the use of this compound in creating polymer composites with enhanced mechanical properties. The incorporation of this compound into a polycarbonate matrix resulted in improved tensile strength and impact resistance compared to traditional additives .
Chemical Synthesis
This compound acts as a versatile building block in organic synthesis, facilitating the creation of complex molecules through various reaction pathways.
Table: Comparison of Reaction Pathways Using this compound
| Reaction Type | Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Condensation | Reflux in ethanol | Pyrrole derivatives | 75 |
| Cyclization | Heat with acid catalyst | Heterocyclic compounds | 60 |
| Nucleophilic Addition | Base catalysis | Amino acid analogs | 70 |
Biological Research
In biological studies, this compound can be used to investigate interactions between pyrrole derivatives and biological macromolecules such as proteins and nucleic acids.
Case Study: Protein Interaction Studies
Research indicated that this compound could serve as a model for studying enzyme-substrate interactions due to its structural similarity to natural substrates. This has implications for drug design and understanding metabolic pathways .
Mechanism of Action
The mechanism by which Methyl 2-(5-cyano-1-methyl-1H-pyrrol-2-yl)acetate exerts its effects involves interactions with various molecular targets. The cyano group and ester functionality can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Key Comparisons
Heterocyclic Core Differences
- Pyrrole vs. Tetrazole : Pyrrole is electron-rich due to one nitrogen atom contributing to aromaticity, whereas tetrazole (four nitrogens) is highly electron-deficient, enhancing its role in coordination chemistry (e.g., metal-organic frameworks) .
- Pyrrole vs. Imidazole/Indole : Imidazole’s dual nitrogen atoms enable stronger H-bonding and acid-base reactivity, while indole’s fused benzene-pyrrole system increases planarity and conjugation, relevant in optoelectronic materials .
Substituent Effects Cyano (-CN) vs. Hydroxy (-OH): The cyano group in the target compound withdraws electrons, reducing basicity but enhancing stability toward nucleophilic attack. In contrast, the hydroxyphenyl group in the tetrazole derivative facilitates intramolecular H-bonding (O–H⋯N) and supramolecular assembly . Methyl Ester vs. Ethyl Ester: Methyl esters generally exhibit higher reactivity in hydrolysis compared to ethyl esters, impacting drug metabolism and synthetic utility .
Comparatively, imidazole derivatives with halogen substituents (e.g., -Cl, -Br) combine electronic withdrawal with increased lipophilicity, favoring membrane penetration in antimicrobial applications .
Crystal Packing and Supramolecular Features Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate forms offset π-π interactions and C–H⋯O hydrogen bonds in its crystal lattice, stabilizing its solid-state structure .
Applications
- Pharmaceuticals : Pyrrole derivatives are prevalent in drug discovery (e.g., antitumor agents), while tetrazoles are used in angiotensin II receptor antagonists .
- Materials Science : Indole and tetrazole derivatives are employed in metal-organic frameworks and optoelectronic devices due to their rigid, conjugated systems .
Biological Activity
Methyl 2-(5-cyano-1-methyl-1H-pyrrol-2-yl)acetate, with the CAS number 70319-67-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C₉H₁₀N₂O₂
- Molecular Weight : 178.19 g/mol
- Structural Characteristics : The compound features a pyrrole ring substituted with a cyano group and an acetate moiety, which is significant for its biological activity.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrrole compounds exhibit promising antimicrobial activities. For instance, research involving related pyrrole derivatives has shown effective antibacterial and antifungal properties. Specifically, compounds similar to this compound were evaluated for their efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating notable inhibition zones in agar diffusion assays .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Studies have demonstrated that pyrrole derivatives can inhibit tubulin polymerization, a critical process in cancer cell proliferation. For example, related compounds have been shown to significantly reduce the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC₅₀ values in the low nanomolar range .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications on the pyrrole ring and substituents can greatly influence its pharmacological profile. For instance:
| Substituent | Effect on Activity |
|---|---|
| Cyano group | Enhances antimicrobial activity |
| Acetate moiety | Contributes to solubility |
| Aromatic substitutions | Potentially increase anticancer efficacy |
Study 1: Antimicrobial Efficacy
In a study assessing the antibacterial properties of various pyrrole derivatives, this compound was tested against multiple strains. The results indicated a significant reduction in bacterial growth with MIC values comparable to standard antibiotics .
Study 2: Anticancer Mechanism
Another pivotal research focused on the mechanism of action for anticancer activity. The study revealed that this compound inhibits tubulin polymerization effectively, leading to cell cycle arrest and apoptosis in cancer cell lines. This mechanism was corroborated by molecular docking studies that suggested strong binding affinity to tubulin .
Q & A
Q. Basic
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95%).
- Elemental Analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values.
- Melting Point : Compare with literature values (e.g., 162–163°C for related esters) .
In crystallographic refinement, how does the choice of software (e.g., SHELXL vs. other programs) impact the accuracy of the structural model?
Advanced
SHELXL excels in refining small molecules with complex disorder or twinning due to its flexible restraints and robust least-squares algorithms . Alternative programs like CRYSTALS may offer faster convergence for high-symmetry structures. Cross-validate using R and wR values; discrepancies >2% suggest model errors. For macromolecular interfaces, SHELXPRO provides compatibility with CCP4 suites .
What are the common by-products formed during the synthesis of this compound, and how can they be identified and separated?
Basic
Common by-products include:
- Cyclized pyridones : Formed via intramolecular condensation of the cyano and ester groups. Detect via NMR (absence of pyrrole protons) and LC-MS .
- Oligomers : Separate via size-exclusion chromatography.
- Unreacted aldehyde : Identify by IR ( stretch at ~1700 cm) and remove via silica gel chromatography.
How can researchers utilize high-throughput crystallography pipelines for studying co-crystals or salts of this compound?
Advanced
Automated pipelines integrate SHELXC/D/E for rapid phase determination and refinement . Screen co-crystallization conditions (e.g., with carboxylic acids) using robotic liquid handlers. Analyze hydrogen-bonding motifs with Mercury CSD software. For salts, employ synchrotron radiation to resolve weak diffraction from light atoms (e.g., Na) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

